4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225516
InChI: InChI=1S/C9H4FNO5/c10-5-1-2-6(11(14)15)8-4(5)3-7(16-8)9(12)13/h1-3H,(H,12,13)
SMILES:
Molecular Formula: C9H4FNO5
Molecular Weight: 225.13 g/mol

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

CAS No.:

Cat. No.: VC17225516

Molecular Formula: C9H4FNO5

Molecular Weight: 225.13 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid -

Specification

Molecular Formula C9H4FNO5
Molecular Weight 225.13 g/mol
IUPAC Name 4-fluoro-7-nitro-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C9H4FNO5/c10-5-1-2-6(11(14)15)8-4(5)3-7(16-8)9(12)13/h1-3H,(H,12,13)
Standard InChI Key NENHFVKPNQXRSB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=C(OC2=C1[N+](=O)[O-])C(=O)O)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The benzo[b]furan scaffold consists of a fused benzene and furan ring system. In 4-fluoro-7-nitrobenzo[b]furan-2-carboxylic acid, the fluorine atom at position 4 and the nitro group at position 7 introduce electron-withdrawing effects, which can influence the compound’s electronic distribution and reactivity. The carboxylic acid moiety at position 2 enhances solubility in polar solvents and provides a site for further derivatization, such as amide bond formation .

Hypothetical Synthesis Pathway:

  • Halogenation: Introduce fluorine at position 4 via electrophilic aromatic substitution using a fluorinating agent.

  • Nitration: Treat the fluorinated intermediate with nitric acid under controlled conditions to install the nitro group at position 7.

  • Carboxylation: Oxidize a methyl or hydroxymethyl group at position 2 to a carboxylic acid using potassium permanganate or other oxidizing agents.

Physicochemical Properties

The presence of electron-withdrawing groups (fluoro and nitro) likely reduces the compound’s pKa, enhancing its acidity compared to unsubstituted benzo[b]furan-2-carboxylic acid. Computational modeling could predict logP values and solubility profiles, critical for pharmacokinetic optimization.

Biological Activity and Applications

Comparative Analysis with Related Compounds

The anti-norovirus activity of thiophene-benzothiazole hybrids (e.g., compound 4b, EC~50~ = 0.53 µM) underscores the therapeutic potential of multi-halogenated heterocycles . By analogy, 4-fluoro-7-nitrobenzo[b]furan-2-carboxylic acid could be evaluated for similar mechanisms, such as RdRp or protease inhibition, using cytopathic effect reduction assays.

Challenges and Future Directions

Synthetic Optimization

Current limitations in synthesizing highly substituted benzo[b]furans include regioselectivity challenges during nitration and carboxylation. Transition metal-catalyzed cross-coupling reactions or directed ortho-metalation strategies may improve yields and selectivity.

Biological Screening

Priority areas for future research include:

  • Antiviral assays: Testing against norovirus, influenza, and other RNA viruses.

  • Enzymatic studies: Evaluating inhibition of viral polymerases or proteases.

  • Cytotoxicity profiling: Assessing selectivity indices using cell viability assays (e.g., WST-8) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator